Cas no 886547-96-2 (3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine)

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine structure
886547-96-2 structure
Product Name:3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
Numero CAS:886547-96-2
MF:C17H11ClN4O2S
MW:370.81284070015
CID:1926783
PubChem ID:59596028
Update Time:2025-04-21

3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]py Ridine
    • AC1LEJU1
    • HMS1527O09
    • 2-(phenylsulfanyl)ethyl phenyl sulfone
    • (2-phenylsulfanyl-ethanesulfonyl)-benzene
    • 1-benzenesulfonyl-2-phenylsulfanyl-ethane
    • CTK0J1399
    • 3-(2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
    • 1-benzenesulfonyl-3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • Maybridge4_002429
    • phenyl 2-(phenylsulfanyl)ethyl sulfone
    • 1-Benzolsulfonyl-2-phenylmercapto-aethan
    • 1H-PYRROLO[2,3-B]PYRIDINE, 3-(2-CHLORO-4-PYRIMIDINYL)-1-(PHENYLSULFONYL)-
    • AQ-917
    • SCHEMBL1049733
    • DB-303769
    • 1-benzenesulfonyl-3-(2-chloro-pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
    • KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • 886547-96-2
    • 1H-Pyrrolo[2,3-b]pyridine,3-(2-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-
    • Inchi: 1S/C17H11ClN4O2S/c18-17-20-10-8-15(21-17)14-11-22(16-13(14)7-4-9-19-16)25(23,24)12-5-2-1-3-6-12/h1-11H
    • Chiave InChI: KOMSTGJUEZLNGL-UHFFFAOYSA-N
    • Sorrisi: ClC1=NC=CC(C2=CN(C3C2=CC=CN=3)S(C2C=CC=CC=2)(=O)=O)=N1

Proprietà calcolate

  • Massa esatta: 370.0291245Da
  • Massa monoisotopica: 370.0291245Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 563
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 86.1Ų
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.